3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound that combines the structural features of oxane, piperazine, and benzothiazole. This compound is part of a broader class of heterocyclic compounds known for their significant pharmacological and biological activities. The presence of the benzothiazole moiety, in particular, is associated with various bioactive properties, making this compound a subject of interest in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
It’s known that similar compounds can interact with their targets, such as dopamine and serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential interaction with dopamine and serotonin receptors, it may influence pathways related to these neurotransmitters .
Pharmacokinetics
It’s known that similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
Action Environment
It’s known that similar compounds were synthesized and evaluated for their antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method starts with the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as extraction with toluene and treatment with activated carbon are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential bioactive properties.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Lacks the oxane moiety but shares the benzothiazole and piperazine structures.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the other structural components.
Uniqueness
The uniqueness of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole lies in its hybrid structure, which combines the bioactive properties of oxane, piperazine, and benzothiazole. This combination enhances its potential as a multifunctional compound with diverse pharmacological activities .
Properties
IUPAC Name |
3-[4-(oxan-2-ylmethyl)piperazin-1-yl]-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-2-7-16-15(6-1)17(18-22-16)20-10-8-19(9-11-20)13-14-5-3-4-12-21-14/h1-2,6-7,14H,3-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBGUMXHVBOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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